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molecular formula C14H13I B096750 4-Ethyl-4'-iodobiphenyl CAS No. 17078-76-1

4-Ethyl-4'-iodobiphenyl

Cat. No. B096750
M. Wt: 308.16 g/mol
InChI Key: DUQFCMVIJVWQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06528657B2

Procedure details

25.0 g (137 mmol) of 4-ethylbiphenyl, 7.23 g (27.4 mmol) of orthoperiodic acid, 13.9 g (54.9 mmol) of iodine, 133 ml of acetic acid, 27 ml of water and 4.1 ml of sulfuric acid were placed in a 500 ml three-necked flask with a mechanical stirrer and bulb-shaped cooler. This was heated to 70° C. in a water bath, and subjected to the reaction for 2 hours. The product was cooled down to the ambient temperature. To this was added 300 ml of water, which was subjected to the extraction with chloroform. The resultant chloroform phase was washed with sodium thiosulfate and water in this order. To this was added sodium sulfate, and the dehydration was carried out. After the filtration was carried out, the chloroform was distilled away in an evaporator to obtain a light yellow solid. The resultant solid was recrystallized in the presence of ethanol to obtain a white crystal. The yield of the compound was 71%. Its melting point was 145-149° C. The IR chart is shown in FIG. 24.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)[CH3:2].[I:15](O)(O)(O)(O)(O)=O.II.S(=O)(=O)(O)O>O.C(O)(=O)C>[I:15][C:12]1[CH:13]=[CH:14][C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH2:1][CH3:2])=[CH:4][CH:5]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
7.23 g
Type
reactant
Smiles
I(=O)(O)(O)(O)(O)O
Name
Quantity
13.9 g
Type
reactant
Smiles
II
Name
Quantity
4.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
27 mL
Type
solvent
Smiles
O
Name
Quantity
133 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to the reaction for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The product was cooled down to the ambient temperature
EXTRACTION
Type
EXTRACTION
Details
was subjected to the extraction with chloroform
WASH
Type
WASH
Details
The resultant chloroform phase was washed with sodium thiosulfate and water in this order
ADDITION
Type
ADDITION
Details
To this was added sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the filtration
DISTILLATION
Type
DISTILLATION
Details
the chloroform was distilled away in an evaporator
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow solid
CUSTOM
Type
CUSTOM
Details
The resultant solid was recrystallized in the presence of ethanol
CUSTOM
Type
CUSTOM
Details
to obtain a white crystal

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(C=C1)C1=CC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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